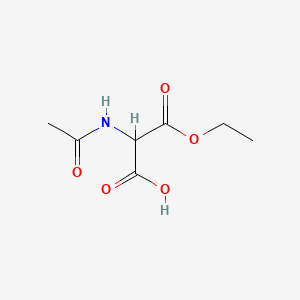

2-Acetamido-3-ethoxy-3-oxopropanoic acid

描述

Background and Context in Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, 2-Acetamido-3-ethoxy-3-oxopropanoic acid is recognized as a key building block. Its chemical reactivity is largely dictated by its functional groups, which allow for a range of chemical transformations. This compound is structurally related to diethyl acetamidomalonate, a well-known reagent in the synthesis of amino acids. wikipedia.org The presence of both a carboxylic acid and an ester group provides differential reactivity, a feature highly sought after in multi-step synthetic sequences.

The compound's utility stems from its ability to participate in various reactions typical of alpha-keto acids and their derivatives. These include oxidation to form other carboxylic acid derivatives, reduction of the keto group, and substitution of the ethoxy group.

Significance in Contemporary Chemical and Biological Sciences

The significance of this compound lies primarily in its application as a precursor for the synthesis of amino acid derivatives and macrocyclic peptides. Its structure serves as a template for introducing the acetamido and carboxyl functionalities into a target molecule.

In the broader context of biological sciences, derivatives of this compound are investigated for their potential interactions with biological systems. For instance, aminomalonic acid, a related compound, has been identified as a potent inhibitor of certain enzymes and as a potential biomarker for various conditions. medchemexpress.comhmdb.ca While direct biological studies on this compound are not extensively documented in the public domain, its role as a synthetic intermediate for biologically active molecules underscores its importance.

Historical Development of Research on the Compound

The research trajectory of this compound is intrinsically linked to the development of methods for synthesizing its parent compound, diethyl acetamidomalonate. Early reports on the synthesis of diethyl acetamidomalonate date back to 1931. orgsyn.org However, more practical and widely cited synthetic procedures were established later. A notable method described in a 1950 patent, and also featured in Organic Syntheses, involves the nitrosation of diethyl malonate followed by a reduction and acetylation sequence. wikipedia.orgorgsyn.org

The synthesis of this compound itself is achieved through the partial hydrolysis of diethyl acetamidomalonate. The selective hydrolysis of one of the two ester groups is a key transformation that has been a subject of study in organic chemistry, as controlling the stoichiometry of hydrolysis in dicarboxylic esters can be challenging. beilstein-journals.orgbeilstein-journals.org Modern synthetic methods continue to be refined, with recent patents disclosing more efficient and environmentally friendly approaches to the synthesis of the parent diethyl acetamidomalonate, which in turn facilitates the production of this compound. google.com

Detailed Research Findings

The synthesis of this compound is not directly detailed in the provided search results. However, the synthesis of its immediate precursor, diethyl acetamidomalonate, is well-documented.

A common laboratory-scale synthesis of diethyl acetamidomalonate involves a two-step process starting from diethyl malonate. orgsyn.orgquora.com The first step is the formation of diethyl isonitrosomalonate by reacting diethyl malonate with sodium nitrite (B80452) in acetic acid. orgsyn.org The subsequent step involves the reduction of the isonitroso group and in-situ acetylation to yield diethyl acetamidomalonate. orgsyn.orgquora.com

A more recent synthetic approach described in a patent utilizes diethyl malonate and acetamide (B32628) as raw materials with air as the oxidant in the presence of a metal salt catalyst and a ligand. This method boasts a high yield of over 90% and a purity of over 99%. google.com

The conversion of diethyl acetamidomalonate to this compound would involve selective hydrolysis of one of the ester groups. While specific conditions for this transformation are not explicitly provided in the search results, it is a known challenge in organic synthesis to achieve mono-hydrolysis of symmetrical diesters. beilstein-journals.orgbeilstein-journals.org

The chemical properties of this compound are characteristic of a molecule containing both a carboxylic acid and an ester functional group. It can undergo reactions such as esterification of the free carboxylic acid, hydrolysis of the ethyl ester, and amidation of the carboxylic acid.

Below are interactive data tables summarizing the key properties and synthetic precursors of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁NO₅ |

| Molecular Weight | 189.17 g/mol |

| Physical Form | Solid |

| Purity | 95% |

| IUPAC Name | N-acetyl-3-ethoxy-3-oxoalanine |

| InChI Key | OQUXDKMVCGSMPI-UHFFFAOYSA-N |

| CAS Number | 54681-67-3 |

Data sourced from Sigma-Aldrich sigmaaldrich.com

Table 2: Key Precursors in the Synthesis of this compound

| Precursor Name | Role in Synthesis |

|---|---|

| Diethyl malonate | Starting material for the synthesis of diethyl acetamidomalonate. orgsyn.orgwikipedia.org |

| Diethyl acetamidomalonate | Immediate precursor to this compound via partial hydrolysis. wikipedia.org |

| Diethyl isonitrosomalonate | Intermediate in the synthesis of diethyl acetamidomalonate from diethyl malonate. orgsyn.org |

Information derived from various synthetic procedures. wikipedia.orgorgsyn.orgwikipedia.org

Structure

3D Structure

属性

IUPAC Name |

2-acetamido-3-ethoxy-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO5/c1-3-13-7(12)5(6(10)11)8-4(2)9/h5H,3H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUXDKMVCGSMPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-Acetamido-3-ethoxy-3-oxopropanoic Acid

The primary and most established route to this compound involves the selective hydrolysis of its corresponding diester, diethyl 2-acetamidomalonate.

The synthesis of this compound is achieved through the careful, partial hydrolysis of one of the two ethyl ester functionalities of diethyl 2-acetamidomalonate. This selective mono-hydrolysis is a critical transformation that requires controlled reaction conditions to prevent the formation of the corresponding dicarboxylic acid. Typically, this is accomplished by using a limited amount of a base, such as sodium or potassium hydroxide, in a mixed solvent system like ethanol (B145695)/water or tetrahydrofuran/water, often at reduced temperatures to enhance selectivity.

The general reaction is as follows:

This method allows for the isolation of the desired mono-acid mono-ester, which is a versatile building block for further synthetic manipulations.

The utility of acetamidomalonic acid monoesters, such as this compound, in the synthesis of amino acids was highlighted in foundational work by Hellmann and Pütter in 1958. Their research demonstrated that these monoesters could be effectively alkylated at the α-carbon. Subsequent hydrolysis and decarboxylation of the resulting substituted malonic acid derivative provides a straightforward route to a variety of α-amino acids. This early work laid the groundwork for the extensive use of acetamidomalonic ester derivatives in amino acid synthesis.

Utilization of this compound in Complex Molecular Syntheses

The unique structural features of this compound, namely the presence of a reactive α-hydrogen, a carboxylic acid group, and an ester group, make it a valuable precursor in the synthesis of more complex molecules, particularly in the field of asymmetric synthesis.

The compound's chirality and functional group handles are instrumental in the stereocontrolled synthesis of important chiral molecules.

This compound is a key starting material for the synthesis of α,β-dehydroaminoacid esters. The presence of the acetamido group and the acidic α-proton facilitates the Erlenmeyer-Plöchl reaction. In this reaction, the azlactone intermediate, formed by dehydration of the N-acylamino acid, condenses with an aldehyde or ketone. The resulting product can then be treated with an alcohol, such as ethanol, in the presence of a base to yield the corresponding N-acetyl-α,β-dehydroaminoacid ester.

For instance, condensation with an appropriate aldehyde (R-CHO) would proceed as follows:

Formation of an oxazolone (B7731731) (azlactone) from this compound.

Condensation of the oxazolone with the aldehyde to form a 4-alkylidene-oxazolone.

Alcoholysis of the 4-alkylidene-oxazolone with ethanol to yield the ethyl ester of the α,β-dehydroamino acid.

These dehydroaminoacid esters are valuable intermediates in their own right, serving as precursors for various modified amino acids.

A significant application of this compound lies in the synthesis of chiral tryptophan analogues. The synthesis begins with the preparation of an N-acetyl-α,β-dehydrotryptophan ethyl ester. This is typically achieved by condensing this compound with an indole-3-carboxaldehyde (B46971) derivative.

The resulting α,β-dehydrotryptophan ester is a prochiral molecule. The crucial step is the asymmetric hydrogenation of the carbon-carbon double bond using a chiral catalyst, most commonly a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP, DIPAMP). This hydrogenation proceeds with high enantioselectivity, leading to the formation of one enantiomer of the tryptophan analogue in excess. This method provides a powerful tool for accessing optically pure, non-natural amino acids with potential applications in peptide and pharmaceutical research.

Involvement in Domino Metathesis Reactions

Domino, or tandem, metathesis reactions are powerful, atom-economical processes that allow for the formation of multiple chemical bonds in a single operation from a suitably designed precursor. These strategies are highly valued for their efficiency in rapidly building molecular complexity.

Ring-closing enyne metathesis (RCEYM) is a robust methodology for constructing cyclic and bicyclic systems containing a 1,3-diene moiety, a common feature in many biologically active molecules. nih.gov The reaction typically involves an intramolecular cyclization of a substrate containing both an alkene and an alkyne (an enyne), catalyzed by transition metal complexes, most commonly those containing ruthenium, such as Grubbs-type catalysts. beilstein-journals.org The process is initiated by the catalyst reacting with one of the unsaturated groups, leading to a cascade of events that culminates in the formation of a cyclic structure. beilstein-journals.org

Strategies have been developed to control the selectivity of these reactions, which can sometimes be challenging. nih.gov The choice of catalyst is a critical factor; for instance, first-generation Grubbs catalysts have shown superior results in certain cases, particularly when an ethene atmosphere is used to suppress side reactions. beilstein-journals.orgresearchgate.net A tandem ring-opening/ring-closing metathesis (ROM/RCM) represents a sophisticated variant of this strategy, where a strained cyclic olefin undergoes ring-opening, followed by an intramolecular ring-closing with another tethered alkene, a process successfully used to generate complex spirocyclic systems. mdpi.com Derivatives of α-amino acids can be functionalized with appropriate alkenyl and alkynyl side chains to serve as substrates for these powerful cyclization strategies.

Ring-closing metathesis (RCM) is a widely employed strategy for the synthesis of macrocyclic peptides and α-amino acid derivatives. nih.gov This method creates a conformationally constrained cyclic structure through the formation of a stable carbon-carbon double bond, which can enhance biological activity, selectivity, and metabolic stability compared to linear counterparts. nih.govnih.gov

The synthesis of these macrocycles often involves linking two alkenyl side chains of amino acid residues within a peptide sequence. nih.gov The success and yield of the RCM reaction are highly dependent on the reaction conditions. Key variables include the choice of catalyst, catalyst concentration, temperature, and the use of additives to suppress unwanted side reactions, such as isomerization. For example, in the solid-phase synthesis of cyclic peptides, second-generation Grubbs and Hoveyda-Grubbs catalysts are commonly used. nih.gov Optimization studies have shown that reaction temperature significantly impacts product yield, with lower temperatures often favoring the desired macrocycle over degradation or side products. nih.gov Additives like phenol (B47542) or 1,4-benzoquinone (B44022) can be employed as isomerization suppressants to further enhance the efficiency of the cyclization. nih.gov

Table 1: Optimization of RCM Conditions for Dipeptide Cyclization

This interactive table summarizes the effect of catalyst and temperature on the yield of a model dipeptide cyclization, based on findings from studies on RCM in peptide synthesis. nih.gov

| Catalyst | Catalyst Conc. (mM) | Temperature (°C) | Additive | RCM Product Yield (%) | Desallyl Product Yield (%) |

|---|---|---|---|---|---|

| Grubbs II | 3 | 60 | None | Low | High |

| Grubbs II | 1 | 40 | None | Appreciable | Moderate |

| Grubbs II | 3 | 40 | None | Highest | Low |

Contributions to Metal-Free Organic Transformations

The development of metal-free synthetic methods is a central goal in green chemistry, aiming to reduce environmental impact and avoid contamination of products with toxic heavy metals. This is particularly crucial in the synthesis of pharmaceutical compounds.

Anti-β-hydroxy-α-amino acids are important structural motifs found in a variety of natural products and medicinally relevant compounds. researchgate.net While numerous synthetic methods exist, many rely on metal catalysts or require multiple steps. researchgate.net Consequently, there is significant interest in developing more direct and environmentally benign metal-free alternatives.

One prominent metal-free approach is the use of biocatalysis. Enzymatic synthesis offers high stereoselectivity under mild conditions. nih.gov For example, a novel amino acid hydroxylase identified from Sulfobacillus thermotolerans has been shown to catalyze the asymmetric hydroxylation of L-amino acids to produce L-threo-β-hydroxy-α-amino acids. nih.gov This enzymatic process is highly specific and functions without the need for any metal cofactors beyond what is intrinsic to the enzyme's function, representing a clean, sustainable route to these valuable chiral building blocks. nih.gov Other strategies include asymmetric aldol (B89426) reactions and direct C-H functionalization of readily available α-amino acids, though these can present their own challenges regarding catalyst expense or substrate scope. researchgate.net

Applications in Natural Product Analogue Synthesis

The total synthesis of natural products and their analogues provides access to valuable compounds for biological testing and can confirm proposed structures. Derivatives of this compound have been utilized as key intermediates in these synthetic endeavors.

Caramboxin is a neurotoxic natural product whose complex structure presents a significant synthetic challenge. researchgate.net Research towards the synthesis of caramboxin analogues has explored various chemical routes to construct its unique substituted phenylalanine core. researchgate.net

In one such study, a derivative of this compound was employed in a synthetic pathway aimed at producing key intermediates for caramboxin analogues. researchgate.net The strategy involved an initial Vilsmeier-Haack formylation followed by a Lindgren oxidation to introduce the necessary carboxyl group ortho to a directing group on the aromatic ring. researchgate.net This sequence provided a functionalized intermediate considered highly promising for the eventual synthesis of various caramboxin analogues. researchgate.net The study highlighted the challenges associated with the oxidation step, where different conditions led to varying ratios of the desired carboxylic acid, a corresponding lactone, and other byproducts. researchgate.net

Table 2: Summary of Tested Oxidation Protocols for a Caramboxin Intermediate

This interactive table outlines the outcomes of different oxidation conditions tested during the synthesis of a key intermediate for caramboxin analogues, as reported in synthetic studies. researchgate.net

| Entry | Oxidant | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| 1 | NaClO₂ / H₂O₂ | Acetonitrile/Water | Room Temp. | Mixture of products |

| 2 | NaClO₂ / NaH₂PO₄ | t-BuOH/Water | Room Temp. | Predominantly desired acid |

| 3 | KMnO₄ | Acetone/Water | 0 °C | Complex mixture |

Derivatization Strategies and Functional Group Transformations

The utility of this compound as a reagent in acylation reactions has been explored, although not always with the expected outcome. In an attempt to synthesize hydroxyl dehydrotryptophan derivatives, a reaction was conducted involving ethyl 1H-indole-3-carboxylate, this compound, and acetic anhydride (B1165640) in pyridine (B92270). nih.govtnstate.eduresearchgate.net

The intended reaction was a condensation to form a dehydroamino acid ester. However, the observed outcome was the N-acetylation of the indole (B1671886) ester, yielding ethyl 1-acetyl-1H-indole-3-carboxylate. nih.govtnstate.eduresearchgate.net This result suggests that under the reaction conditions, the acetyl group is transferred, leading to the acylation of the indole nitrogen. The electron-withdrawing nature of the ester group on the indole ring is believed to increase the acidity of the N-H proton, facilitating its deprotonation by pyridine and subsequent acylation. nih.govtnstate.edu

Reaction Details:

| Reactant 1 | Reactant 2 | Reagents | Solvent | Temperature | Product | Yield | Reference |

| Ethyl 1H-indole-3-carboxylate | This compound | Acetic anhydride | Pyridine | 60 °C | Ethyl 1-acetyl-1H-indole-3-carboxylate | 99% | nih.govtnstate.edu |

This finding highlights a potential application of this compound in acylation chemistry, albeit as an acetylating agent in this specific context rather than a backbone for peptide-like condensations.

There is currently no specific information available in the surveyed scientific literature regarding the hydrolysis of derivatives of this compound.

Structural Elucidation and Intermolecular Interactions Research

Advanced Crystallographic Studies of 2-Acetamido-3-ethoxy-3-oxopropanoic Acid

Analysis of Crystal Packing and Unit Cell Parameters

There is no specific information available in the surveyed literature regarding the crystal system, space group, or unit cell dimensions for this compound.

Elucidation of Planarity and Molecular Conformation

Without single-crystal X-ray diffraction data, a definitive, experimentally-determined description of the molecular conformation and planarity of this compound in the solid state cannot be provided.

Investigation of C-H⋯O Hydrogen Bonding Interactions

While the molecular structure—containing a carboxylic acid group, an amide linkage, and an ester—possesses multiple hydrogen bond donors and acceptors, a specific analysis of the C-H⋯O hydrogen bonding network from experimental crystal structure data is not available. Such interactions are crucial for understanding the packing of molecules in the crystal lattice.

Spectroscopic Characterization in Academic Research

Mass Spectrometry Techniques in Structural Confirmation (e.g., Electrospray Mass Spectrometry)

Mass spectrometry, particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI), stands as a cornerstone for the structural elucidation and confirmation of synthesized organic molecules such as this compound. This powerful analytical method provides precise information on the molecular weight and elemental composition, and through tandem mass spectrometry (MS/MS), offers deep insights into the molecule's structural framework by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is exceptionally well-suited for the analysis of polar, thermally labile molecules like N-acetylated amino acid derivatives. In a typical ESI-MS experiment, the analyte is dissolved in a suitable solvent and sprayed through a fine, heated capillary to which a high voltage is applied. This process generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, such as the protonated molecule [M+H]⁺.

For this compound, with a molecular formula of C₇H₁₁NO₄ and a molecular weight of approximately 173.17 g/mol , the ESI-MS spectrum in positive ion mode would be expected to show a prominent signal corresponding to the [M+H]⁺ ion at an m/z (mass-to-charge ratio) of approximately 174.17. ontosight.ai High-resolution mass spectrometry can further confirm the elemental composition by providing a highly accurate mass measurement.

Further structural confirmation is achieved through tandem mass spectrometry (MS/MS). In this technique, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint. Studies on similar N-acetylated amino acids have established common fragmentation pathways that are instrumental in their characterization. nih.gov These typically involve neutral losses of small molecules such as water (H₂O), ketene (B1206846) (C₂H₂O), and carbon monoxide (CO). nih.gov

Based on the known fragmentation behavior of N-acetyl amino acids and their esters, a proposed fragmentation pathway for this compound can be outlined. nih.gov The analysis of these fragments allows for the unambiguous confirmation of the presence of the acetamido and ethoxycarbonyl functional groups.

The table below summarizes the expected key ions in the ESI-MS and MS/MS spectra of this compound.

| Ion Description | Proposed Fragment Structure | Expected m/z |

| [M+H]⁺ | [C₇H₁₁NO₄ + H]⁺ | 174.1 |

| [M+H - H₂O]⁺ | Loss of water | 156.1 |

| [M+H - C₂H₂O]⁺ | Loss of ketene from the N-acetyl group | 132.1 |

| [M+H - C₂H₅OH]⁺ | Loss of ethanol (B145695) from the ethyl ester | 128.0 |

| [M+H - H₂O - CO]⁺ | Loss of water and carbon monoxide | 128.1 |

This predictive data, grounded in the established principles of mass spectrometry and the observed behavior of analogous compounds, demonstrates the utility of ESI-MS/MS in the definitive structural confirmation of this compound. nih.govscielo.br The technique's ability to provide both molecular weight and detailed structural data makes it an indispensable tool in modern organic synthesis and chemical analysis. crossref.orgresearchgate.net

Role in the Development of Biologically Relevant Compounds and Materials

Importance as a Key Intermediate in Pharmaceutical Chemistry

2-Acetamido-3-ethoxy-3-oxopropanoic acid and its closely related parent compounds, such as diethyl acetamidomalonate, are fundamental intermediates in the synthesis of a wide range of pharmaceutical agents. Their utility stems from the ability to introduce an α-amino acid or a substituted α-amino acid moiety into a target molecule. This is a common requirement in the design of drugs that mimic or interact with peptides and proteins. The presence of the acetamido group provides a protected form of an amine, while the ester and carboxylic acid groups offer multiple points for chemical modification. This allows for the construction of complex molecular architectures necessary for therapeutic activity. For instance, derivatives of this compound are used in the synthesis of various active pharmaceutical ingredients, including those with applications as insulin-sensitizing agents. nih.gov

Application in the Synthesis of Enzyme Inhibitors

The precise structural features of this compound make it an ideal starting material for the creation of molecules that can inhibit specific enzymes, a key strategy in modern drug discovery.

Precursor for Histone Deacetylase (HDAC) Inhibitor Synthesis

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene regulation, and their inhibition has emerged as a promising approach for cancer therapy. nih.govmdpi.com Many HDAC inhibitors feature a common structural motif: a zinc-binding group, a linker, and a "cap" group that interacts with the surface of the enzyme. nih.govmdpi.com this compound derivatives are valuable in constructing these inhibitors. The core of the molecule can be elaborated to form the linker and cap portions of the inhibitor. chemrxiv.orgvt.edu For example, the synthesis of potent HDAC inhibitors has been achieved by incorporating a cyclic peptide mimic linked to a hydroxamic acid through an aliphatic chain, a structure that can be derived from malonate precursors. nih.govvt.edu These inhibitors have shown significant activity against nuclear HDACs, with some demonstrating selectivity for specific HDAC isoforms. nih.gov The development of such targeted inhibitors is a key area of research, aiming to create more effective and less toxic cancer treatments. semanticscholar.orgnih.gov

| Inhibitor Type | Key Structural Feature | Reported Activity | Reference |

|---|---|---|---|

| Cyclic Peptide Mimic Hybrid | Linked to a hydroxamic acid | Potent competitive inhibition of nuclear HDACs (IC50 = 46 nM) | nih.gov |

| Peptoid-Based Cap Groups | Varying zinc-binding groups | Submicromolar inhibition of HDAC1-3 and HDAC6 | semanticscholar.org |

| Salicylamide Zinc Binding Group | Replacement for hydroxamic acid | Development of class I selective HDAC inhibitors | nih.gov |

Building Block for Bacterial Collagenase Inhibitor Development

Bacterial collagenases are virulence factors that enable bacteria to break down host tissues, facilitating the spread of infection. nih.govnih.gov Inhibiting these enzymes is an attractive strategy for developing anti-infective agents that disarm bacteria rather than killing them, potentially reducing the development of antibiotic resistance. nih.govnih.gov Derivatives of this compound can be used to synthesize compounds that mimic the natural substrates of these enzymes. These substrate analogues can bind to the active site of the collagenase, blocking its activity. Research has led to the discovery of inhibitor scaffolds, such as N-aryl mercaptoacetamides, that show potent and selective inhibition of bacterial collagenases over their human counterparts (matrix metalloproteinases or MMPs). nih.gov The development of broad-spectrum bacterial collagenase inhibitors could have significant therapeutic applications in treating infections caused by bacteria like Clostridium histolyticum. nih.gov

| Inhibitor Scaffold | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| N-aryl mercaptoacetamide | Collagenase H (ColH) from C. histolyticum | Sub-micromolar affinity and >1000-fold selectivity over human MMPs | nih.gov |

| Plant-derived and repurposed drugs | Collagenase A | Identification of promising inhibitors like capsaicin (B1668287) and curcumin | nih.gov |

| N-aryl-3-mercaptosuccinimides | P. aeruginosa elastase (LasB) and C. histolyticum collagenase (ColH) | Potent in vitro activity and high selectivity | nih.gov |

Incorporation into Metal Complexes for Biological Studies

The field of bioinorganic chemistry explores the use of metal complexes for therapeutic and diagnostic purposes. This compound and its derivatives can serve as ligands that bind to metal centers, creating novel complexes with unique biological properties.

Design and Synthesis of Rhodium Metalloinsertors

Rhodium complexes have shown promise as therapeutic agents due to their ability to bind to DNA and other biological macromolecules. "Metalloinsertors" are a class of rhodium complexes designed to insert into mismatched DNA base pairs, a characteristic of some cancer cells. The ligands surrounding the rhodium center are crucial for tuning the complex's properties, including its stability, reactivity, and biological targeting. N-acyl amino acid ligands, which can be synthesized from precursors like this compound, have been used to create rhodium(I) and other metal complexes. us.esacs.orgnih.gov These ligands can influence the electronic and steric properties of the resulting complex, which in turn affects its biological activity. nih.gov

Research into Cellular Effects of Derived Metalloinsertors

Once synthesized, the rhodium metalloinsertors derived from these ligands are studied for their effects on cells. Research in this area focuses on understanding how these complexes are taken up by cells, where they accumulate, and how they interact with cellular components like DNA. The goal is to design complexes that can selectively target and kill cancer cells while sparing healthy cells. Studies have shown that the nature of the ligand, which can be derived from the this compound scaffold, significantly influences the biological activity of the rhodium complex. While specific cellular effect data for metalloinsertors derived directly from the title compound are not widely published, the general principle of using N-acyl amino acid ligands to create biologically active metal complexes is well-established in the scientific literature. acs.orgnih.gov

Cellular Proliferation and Cytotoxicity Investigations

Derivatives of diethyl 2-acetamidomalonate have been synthesized and evaluated for their effects on cell growth. In one study, a hydroxamic acid derivative, 32a , demonstrated notable inhibitory effects on the proliferation of three different cancer cell lines, with 50% inhibition (IC₅₀) occurring at micromolar concentrations. core.ac.uk The synthesis of Fingolimod (Gilenya), a modulator of the sphingosine (B13886) 1-phosphate receptor, utilizes diethyl 2-acetamidomalonate as a key starting material. researchgate.net Subsequent investigations into Fingolimod's mechanism have explored its impact on cellular processes, including proliferation and migration. researchgate.net

Table 1: Cytotoxicity of Diethyl 2-Acetamidomalonate Derivative 32a

| Cell Line | IC₅₀ (µM) |

|---|---|

| Cell Line 1 | 0.9 |

| Cell Line 2 | 1.5 |

| Cell Line 3 | 2.7 |

Data sourced from a study on histone deacetylase inhibitors. core.ac.uk

Studies on Cellular Uptake and Subcellular Localization

The cellular absorption of molecules derived from this chemical family has been a subject of investigation. For instance, a fluorescently-tagged compound created using diethyl 2-acetamidomalonate was studied for its interaction with Human Embryonic Kidney 293 (HEK-293) cells. researchgate.net Live-cell confocal fluorescence microscopy revealed that after a four-hour incubation period, the compound localized within the cytosol. researchgate.net The study suggested that the mechanism for this cellular uptake is an energy-driven process. researchgate.net Further research on liposomal formulations of Fingolimod, a drug synthesized from a diethyl 2-acetamidomalonate intermediate, showed that liposomal delivery could substantially increase cellular uptake compared to the free drug in certain cases. researchgate.net

Contributions to Amino Acid-Based Bioactive Molecule Synthesis

This compound is a valuable precursor in the synthesis of non-standard amino acids and their derivatives, which are cornerstones for building a wide array of bioactive molecules.

Synthesis of Tryptophan Derivatives with Biological Activities

The compound is a well-established starting material for producing tryptophan and its analogues. nih.govacs.org These resulting tryptophan derivatives have been shown to possess a variety of biological activities, including anticancer, antimalarial, and antihypertensive properties. nih.govresearchgate.net Synthetic pathways often involve the condensation of the malonate derivative with an indole-containing compound to create α,β-dehydroamino acid esters, which are key intermediates. nih.goviucr.org

Recent research has focused on creating novel tryptophan derivatives with specific therapeutic potential. A series of derivatives containing 2,5-diketopiperazine and acyl hydrazine (B178648) moieties were synthesized and tested for biological activity. nih.gov These compounds exhibited moderate to good antiviral activity against the Tobacco Mosaic Virus (TMV), with several showing efficacy comparable to the commercial agent ningnanmycin. nih.gov Furthermore, these derivatives displayed broad-spectrum fungicidal activity against 13 different phytopathogenic fungi and selective larvicidal effects against various insect pests. nih.gov Another study focused on 1-alkyl-tryptophan derivatives, among which 1-BT was identified as the most potent inhibitor of SGC7901 and HeLa cell proliferation, suggesting its potential as an antitumor compound. nih.gov

Table 2: Biological Activities of Synthesized Tryptophan Derivatives

| Derivative Class | Target Organism/Cell | Observed Activity | Reference |

|---|---|---|---|

| 2,5-Diketopiperazine & Acyl Hydrazine | Tobacco Mosaic Virus (TMV) | Antiviral (Inactivation, Curative, Protection) | nih.gov |

| 2,5-Diketopiperazine & Acyl Hydrazine | 13 Phytopathogenic Fungi | Broad-spectrum Fungicidal | nih.gov |

| 2,5-Diketopiperazine & Acyl Hydrazine | Tetranychus cinnabarinus, Plutella xylostella | Larvicidal | nih.gov |

| 1-Alkyl-tryptophan (1-BT) | SGC7901 and HeLa cells | Antiproliferative / Cytotoxic | nih.gov |

Development of Macrocyclic Peptides with Enhanced Receptor Affinity

Macrocyclic peptides are an important class of drugs that combine the specificity of large molecules with some of the favorable properties of small molecules. biochempeg.com Diethyl 2-acetamidomalonate serves as a precursor in the synthesis of non-natural amino acids that can be incorporated into these complex structures. google.com This is exemplified in a patent for macrocyclic peptides designed to be active against the Hepatitis C Virus (HCV). google.com The synthesis described involves the use of diethyl 2-acetamidomalonate to prepare a functionalized amino acid component, which is then integrated into the final macrocyclic structure that specifically inhibits the HCV NS3 protease. google.com

The rationale for developing such molecules is often to enhance their affinity for a biological target and improve their pharmacokinetic properties. nih.govnih.gov By creating a constrained, cyclic structure, these peptides can achieve a conformation that binds more tightly and selectively to a receptor than a linear peptide would. nih.gov This principle of enhancing receptor affinity through macrocyclization is a key driver in modern drug development, with several macrocyclic peptide drugs recently gaining approval. biochempeg.com

Exploration of Broader Biological System Interactions (e.g., bacteriostasis studies of derivatives)

The derivatives of this compound have been explored for a range of interactions with biological systems beyond mammalian cells. Literature dating back several decades points to investigations into the bacteriostatic effects of compounds within the amino-acid series, for which this malonate is a parent structure.

More recent and specific examples come from the tryptophan derivatives synthesized using this compound. As noted previously, certain tryptophan derivatives containing 2,5-diketopiperazine and acyl hydrazine moieties have demonstrated broad-spectrum fungicidal activity against a panel of 13 phytopathogenic fungi. nih.gov They were also found to have larvicidal properties against several agricultural pests, including Plutella xylostella (diamondback moth) and Culex pipiens pallens (common house mosquito). nih.gov This highlights that derivatives originating from this compound have a diverse range of biological activities, including antibacterial, antifungal, and insecticidal effects, making them relevant to fields beyond human medicine, such as agriculture and crop protection. nih.gov The development of new antibiotics like the macrocyclic peptide Zosurabalpin, which targets drug-resistant bacteria, further underscores the importance of this chemical space in combating a wide range of pathogens. biochempeg.com

Research Methodologies and Techniques

General Synthetic Methodologies in Organic Chemistry

The synthesis of 2-acetamido-3-ethoxy-3-oxopropanoic acid, an N-acylated amino acid ester, can be approached through several established routes in organic chemistry. A common strategy involves the N-acetylation of an appropriate amino acid precursor followed by esterification.

One general and highly efficient method for preparing N-acetyl amino acid ethyl esters involves the reaction of an amino acid ethyl ester hydrochloride with acetyl chloride in the presence of a base like triethylamine. nih.gov This method is broadly applicable to various amino acids. The reaction is typically carried out in a suitable organic solvent, such as ethyl acetate (B1210297). nih.gov The purification of the resulting N-acetylated ester depends on its physical properties; solid products can be purified by recrystallization, while oily compounds may require fractional distillation. nih.gov

Alternatively, N-acyl amino acids can be synthesized through the Schotten-Baumann reaction, which involves the acylation of an amino acid with an acyl chloride under basic conditions. rsc.org Another approach is the reaction of a fatty acid with an amino acid salt at elevated temperatures. nih.gov More contemporary methods include enzyme-catalyzed synthesis, which offers a greener alternative to traditional chemical methods by using enzymes like lipases or aminoacylases to facilitate the amide bond formation. hmdb.ca For instance, N-acyl amino acid surfactants have been synthesized with yields ranging from 60% to 93% using chemo-enzymatic methods. nih.gov

A closely related compound, diethyl acetylaspartate, can be synthesized by the esterification of N-acetylaspartic acid with ethanol (B145695). This suggests that a potential synthesis for this compound could involve the selective mono-esterification of N-acetylaspartic acid.

Spectroscopic Analysis Techniques (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are fundamental for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the target molecule. For N-acetylated amino acids, the chemical shifts of specific protons and carbons provide key information. In ¹H NMR, the N-acetyl methyl group typically shows a singlet peak around 2.0 ppm. nih.gov For example, in N-acetylaspartate (NAA), the N-acetyl methyl resonance is observed at 2.022 ppm. nih.gov The protons of the ethyl ester group would exhibit a characteristic quartet and triplet pattern. The methine proton (α-carbon) and the methylene (B1212753) protons of the aspartate backbone would also have distinct chemical shifts and coupling patterns that can be analyzed to confirm the connectivity. rsc.org Two-dimensional NMR techniques, such as COSY and HMBC, can be employed for unambiguous assignment of all proton and carbon signals. rsc.orgbmrb.io

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation patterns. For N-acetylated amino acids and their esters, electrospray ionization (ESI) is a common ionization technique. nih.govnih.gov The mass spectrum of an acetylated peptide often shows a characteristic b1 ion, which results from the fragmentation at the peptide bond C-terminal to the acetylated amino acid. nih.gov The fragmentation of acylated peptides can be influenced by the presence of the acyl group, often leading to enhanced abundance of b-type ions. nih.govnih.gov For the closely related compound, diethyl acetylaspartate (C₁₀H₁₇NO₅, MW: 231.25), a mass spectrum is available in the MassBank database (Accession: MSBNK-Fac_Eng_Univ_Tokyo-JP007622). nih.govmassbank.eu Analysis of the fragmentation pattern of this compound (C₇H₁₁NO₅, MW: 189.16) would be expected to show losses corresponding to the ethoxy group, the acetyl group, and other characteristic fragments.

Crystallographic Analysis Protocols

X-ray crystallography provides definitive proof of the three-dimensional structure of a crystalline compound. The general protocol for the crystallographic analysis of a small molecule like this compound involves several key steps. First, a high-quality single crystal of the compound must be grown. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern, consisting of the angles and intensities of the diffracted beams, is collected. reddit.com This data is then used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, revealing the molecular structure, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. reddit.comnih.gov For example, the crystal structures of N-acetylated tropomyosin have been determined, providing insights into the structural changes induced by N-terminal acetylation. nih.gov

Biological Assay Methodologies for Derived Compounds (e.g., Cellular Proliferation ELISA, MTT Cytotoxicity Assay, ICP-MS Assay for Subcellular Levels)

To evaluate the biological activity of derivatives of this compound, various in vitro assays can be employed.

Cellular Proliferation ELISA: An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify cell proliferation. nih.govacs.orgresearchgate.net One common method is based on the detection of the Ki-67 protein, a cellular marker for proliferation. researchgate.netfarmaceut.org In this assay, cells are cultured in microtiter plates and treated with the test compounds. After incubation, the cells are fixed and incubated with a monoclonal antibody against the Ki-67 antigen. A secondary enzyme-conjugated antibody is then added, followed by a substrate that produces a measurable colorimetric signal. The intensity of the signal is proportional to the number of proliferating cells. researchgate.netfarmaceut.org Another approach is the BrdU incorporation assay, where the incorporation of the thymidine (B127349) analog bromodeoxyuridine (BrdU) into the DNA of proliferating cells is detected by a specific antibody. nih.gov

MTT Cytotoxicity Assay: The MTT assay is a colorimetric assay used to assess cell viability and cytotoxicity. nih.govwikipedia.orgresearchgate.net This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. nih.gov Cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After an incubation period, MTT solution is added to each well. The insoluble formazan crystals are then solubilized with a suitable solvent, such as DMSO or an SDS-HCl solution, and the absorbance is measured at a specific wavelength (typically around 570 nm). nih.govfrontiersin.org A decrease in absorbance indicates a reduction in cell viability and suggests a cytotoxic effect of the compound. Studies on other amino acid derivatives have utilized the MTT assay to evaluate their cytotoxic effects on various cancer cell lines. nih.govresearchgate.netresearchgate.net

ICP-MS Assay for Subcellular Levels: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique that can be used to determine the subcellular levels of elements. massbank.eunih.govresearchgate.net While not directly measuring the organic compound itself, if the compound is designed to chelate or transport specific metal ions, ICP-MS can be used to quantify the resulting changes in intracellular or organelle-specific elemental concentrations. For subcellular analysis, cells are first fractionated into their components (e.g., nucleus, mitochondria, cytoplasm). The elemental content of each fraction is then determined by ICP-MS. massbank.eusapub.org This technique allows for the detection of elements at trace levels, providing insights into the compound's effect on metal homeostasis within the cell. nih.govresearchgate.net The prediction of subcellular localization can also be guided by the amino acid composition and sequence of protein derivatives. nih.gov

Chromatographic Purification and Analytical Techniques

Chromatographic methods are indispensable for the purification and analysis of this compound and its derivatives.

Column Chromatography: Column chromatography is a fundamental technique for the purification of organic compounds. bmrb.ionih.govpnas.org For the purification of amino acid derivatives, silica (B1680970) gel is a commonly used stationary phase. nih.govpnas.org The separation is based on the differential adsorption of the components of a mixture to the stationary phase. By choosing an appropriate solvent system (mobile phase), the target compound can be separated from impurities and unreacted starting materials. For instance, in the purification of esters from carboxylic acids, a mixture of ethyl acetate and hexane (B92381) is often used as the eluent. nih.gov The progress of the separation is typically monitored by thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for the separation, identification, and quantification of compounds in a mixture. acs.orgresearchgate.netresearchgate.net Reversed-phase HPLC is frequently used for the analysis of N-acetylated amino acids. acs.org In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. For the analysis of N-acetylaspartate (NAA), a mobile phase consisting of an aqueous phosphate (B84403) buffer at a low pH has been used with UV detection at 210 nm. acs.org Derivatization of the analyte can sometimes be employed to improve chromatographic performance and detection sensitivity. researchgate.net For example, N-acetylaspartate has been esterified prior to HPLC-MS/MS analysis to enhance its chromatographic properties. researchgate.net HPLC can also be coupled with mass spectrometry (LC-MS) for enhanced specificity and sensitivity in detection and identification. pnas.org

Challenges and Future Research Perspectives

Overcoming Synthetic Challenges for Complex Derivatization

The derivatization of 2-Acetamido-3-ethoxy-3-oxopropanoic acid is inherently complex due to the presence of multiple reactive sites. The molecule contains a carboxylic acid, an ester, an amide, and an acidic α-carbon, making selective functionalization a significant synthetic hurdle.

Future research must focus on developing orthogonal protection and activation strategies to selectively target one functional group while leaving the others intact. For instance, creating more complex derivatives through alkylation at the α-carbon, a reaction typical for malonic esters, is a promising direction. patsnap.comwikipedia.org However, this reaction competes with potential reactions at the amide or carboxyl groups and can lead to dialkylation, which reduces yields and complicates purification. wikipedia.org The construction of sterically hindered quaternary carbon centers via derivatization remains a formidable challenge in organic synthesis. nih.gov

Key research goals should include:

Selective Alkylation: Developing mild, selective conditions for mono-alkylation of the α-carbon.

Amide and Ester Modification: Exploring selective hydrolysis or transesterification of the ethyl ester without affecting the amide or carboxyl group, and vice-versa.

Complex Scaffolds: Using the compound as a building block for more elaborate molecules, which will require multi-step synthetic sequences with precise control over reactivity. nih.govresearchgate.net Procedures for complex derivatization often require careful optimization to be effective. researchgate.netnih.govnih.gov

Expanding the Scope of Asymmetric Applications

The central carbon of this compound is a prochiral center. If this carbon is alkylated, a chiral center is formed. The development of asymmetric methods to control the stereochemistry of this center is a critical area for future investigation. Chiral α-amino acids and their derivatives are fundamental components of many pharmaceuticals and bioactive compounds. nih.gov

While asymmetric synthesis of chiral malonates has been achieved using techniques like phase-transfer catalysis, applying these methods to the sterically demanding and electronically complex substrate of this compound has yet to be explored. nih.govfrontiersin.orgresearchgate.net

Future research should be directed toward:

Enantioselective Alkylation: Designing chiral catalysts (metal-based or organocatalysts) that can effectively induce enantioselectivity during the alkylation of the α-carbon. nih.govfrontiersin.org

Chiral Resolution: Developing efficient enzymatic or chromatographic methods to resolve racemic mixtures of its derivatives. nih.gov

Use as a Chiral Building Block: Synthesizing the compound in an enantiomerically pure form and using it as a versatile starting material for the total synthesis of complex chiral molecules. researchgate.net

Elucidating Detailed Mechanistic Pathways in Chemical Transformations

While the general mechanisms of reactions like malonic ester synthesis are well-established, the specific influence of the N-acetamido group on the reactivity of this compound is not fully understood. masterorganicchemistry.comyoutube.com The electron-withdrawing nature and steric bulk of this group can significantly alter the kinetics, thermodynamics, and regioselectivity of its chemical transformations compared to simpler malonates like diethyl malonate.

A thorough mechanistic understanding is crucial for optimizing reaction conditions, minimizing side products, and designing novel transformations. Future work should involve a combination of experimental and computational studies to:

Map Reaction Intermediates: Identify and characterize key intermediates, such as the enolate formed upon deprotonation, and study their stability and reactivity. patsnap.com

Computational Modeling: Use density functional theory (DFT) and other computational methods to model transition states, calculate activation energies, and predict the stereochemical outcomes of asymmetric reactions.

Kinetic Studies: Perform detailed kinetic analyses of its derivatization reactions to understand the rate-determining steps and the influence of different catalysts and reaction conditions.

Identifying Novel Biological Targets and Applications for Derived Compounds

N-acyl amino acids (NAAAs) are a class of endogenous signaling lipids with diverse biological roles, including regulation of pain, inflammation, and energy homeostasis. nih.govresearchgate.net They often interact with specific molecular targets, such as G-protein coupled receptors or enzymes like fatty acid amide hydrolase (FAAH). nih.govelifesciences.org As this compound is a simple N-acetyl amino acid, its derivatives, particularly those with longer N-acyl chains, are promising candidates for biological activity. nih.govfrontiersin.org

The exploration of the biological potential of compounds derived from this compound is a nascent field. Research should be aimed at:

Library Synthesis: Synthesizing a library of derivatives with varied N-acyl chains and modifications at the ester and carboxyl groups.

Phenotypic Screening: Testing these derivatives in cell-based assays to identify potential effects on cancer cell proliferation, neuronal function, or metabolic processes. nih.gov

Target Identification: For any biologically active derivatives, identifying their specific molecular targets is essential to understand their mechanism of action. nih.govnih.gov The discovery of N-arachidonoyl-ethanolamine (anandamide) as a ligand for cannabinoid receptors spurred significant interest in related NAAA compounds. nih.gov

Development of Sustainable and Efficient Synthesis Protocols for the Compound and its Analogues

Modern chemical synthesis places a strong emphasis on green chemistry principles to reduce environmental impact and improve efficiency. studysmarter.co.uk Traditional synthetic methods often rely on stoichiometric amounts of strong bases, hazardous solvents, and energy-intensive purification steps. ijret.org

Future research must prioritize the development of sustainable protocols for the synthesis of this compound and its derivatives. Key areas of focus include:

Biocatalysis: Employing enzymes, which operate under mild, aqueous conditions, for the synthesis or enantioselective modification of the compound. Amino acids are a sustainable source for creating functional polymers and other materials. nih.govresearchgate.net

Photocatalysis: Using light-mediated reactions, which often proceed under mild conditions, to achieve novel C-H functionalizations and other transformations. mdpi.com

Solvent-Free Reactions: Developing methods that eliminate or drastically reduce the use of volatile organic solvents, for example, through mechanochemistry (grinding) or by performing reactions in neat conditions. ijret.orgslideshare.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.

The following table summarizes the key future research directions for unlocking the potential of this compound.

| Research Area | Key Challenges | Future Research Goals & Perspectives |

| Complex Derivatization | Multiple competing reactive sites; controlling mono- vs. di-alkylation. | Development of orthogonal protection strategies; selective functionalization of the α-carbon, ester, and amide groups. |

| Asymmetric Applications | Controlling stereochemistry at the prochiral α-carbon. | Design of effective chiral catalysts for enantioselective synthesis; development of efficient chiral resolution techniques. |

| Mechanistic Pathways | Lack of specific data on the influence of the N-acetamido group on reaction kinetics and outcomes. | Computational modeling of transition states; experimental kinetic studies; identification of reaction intermediates. |

| Biological Targets | The biological activity of the compound and its derivatives is unknown. | Synthesis of derivative libraries for screening; phenotypic assays to identify bioactivity; target deconvolution studies. |

| Sustainable Synthesis | Reliance on traditional, less environmentally friendly synthetic methods. | Integration of green chemistry principles such as biocatalysis, photocatalysis, and solvent-free conditions. |

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for 2-Acetamido-3-ethoxy-3-oxopropanoic acid, and what experimental conditions are critical for yield optimization?

- Methodological Answer : The compound can be synthesized via acylation of ethyl 3-oxopropanoate derivatives followed by ethoxy group introduction. Key steps include:

- Acylation : Reacting ethyl 3-oxopropanoate with acetamide derivatives under anhydrous conditions, using catalysts like H₂SO₄ or acetic anhydride.

- Esterification : Ethoxy substitution is achieved via nucleophilic acyl substitution with ethanol under acidic or basic conditions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for isolating high-purity products .

- Critical Parameters : Reaction temperature (40–60°C), pH control (pH 6–8 for acylation), and stoichiometric ratios (1:1.2 for acetamide:ester) to minimize side products.

Q. How is the structural characterization of this compound validated in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystal Growth : Slow evaporation of a saturated ethanol solution at 4°C.

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to measure bond lengths, angles, and torsion angles.

- Validation : Compare experimental data with computational models (e.g., density functional theory) to confirm stereoelectronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR, IR) and computational predictions for this compound?

- Methodological Answer :

- Cross-Validation : Use high-field NMR (600 MHz+) to resolve overlapping signals. Assign peaks via 2D techniques (COSY, HSQC).

- Computational Refinement : Optimize molecular geometry using Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis sets. Compare vibrational frequencies (IR) with computed spectra to identify discrepancies .

- Case Study : In , SC-XRD resolved ambiguities in hydrogen bonding networks that NMR alone could not clarify .

Q. What factorial design approaches are optimal for studying the influence of reaction variables (e.g., solvent, catalyst) on enantiomeric purity?

- Methodological Answer :

- Design : A 2³ factorial design testing solvent polarity (ethanol vs. DMF), catalyst type (acidic vs. basic), and temperature (40°C vs. 60°C).

- Response Variables : Yield, enantiomeric excess (HPLC with chiral columns).

- Analysis : ANOVA to identify significant interactions. For example, highlights that solvent-catalyst interactions often dominate enantioselectivity .

Q. How can computational reaction path search methods accelerate the discovery of novel derivatives with enhanced bioactivity?

- Methodological Answer :

- Pathway Prediction : Use GRRM or AFIR algorithms (as in ) to map potential reaction pathways for introducing substituents (e.g., hydroxyl, nitro groups).

- Kinetic Modeling : Compute activation energies for competing pathways to prioritize synthetic routes.

- Validation : Compare predicted intermediates with LC-MS data from pilot reactions .

Q. What strategies mitigate safety risks during large-scale synthesis, based on analogs like ethyl 2-formyl-3-oxopropanoate?

- Methodological Answer :

- Hazard Assessment : Refer to Safety Data Sheets (SDS) of structurally similar esters (e.g., ethyl 2-formyl-3-oxopropanoate in ) for toxicity and flammability data.

- Engineering Controls : Use closed-system reactors and inert atmospheres (N₂/Ar) to prevent oxidation.

- Waste Management : Neutralize acidic byproducts with NaHCO₃ before disposal .

Data Management and Validation

Q. How do chemical software tools enhance reproducibility in studies of this compound’s reactivity?

- Methodological Answer :

- Electronic Lab Notebooks (ELNs) : Track experimental parameters (e.g., stirring rate, humidity) to identify variability sources.

- Cheminformatics Platforms : Use tools like ChemAxon or Schrödinger to archive reaction conditions and outcomes, enabling meta-analyses of published data (e.g., ’s glycosylation protocols) .

Q. What statistical methods are recommended for analyzing discrepancies between theoretical and experimental pKa values?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。